Chromatographic Resolution from Leucine Isomers
Under optimized reversed-phase LC conditions, D10-alloisoleucine elutes at 0.14 minutes, providing near-baseline separation from unlabeled alloisoleucine (0.16 min) and complete resolution from D10-leucine (0.37 min) [1]. This retention time shift, while modest relative to the unlabeled analog due to deuterium isotope effects on hydrophobicity, is sufficient for distinct MRM channel acquisition without cross-talk. In contrast, unlabeled alloisoleucine co-elutes partially with isoleucine (0.25 min) and leucine (0.40 min) [1], necessitating chromatographic optimization that D10-alloisoleucine circumvents.
| Evidence Dimension | Retention time (min) under identical LC conditions |
|---|---|
| Target Compound Data | 0.14 min |
| Comparator Or Baseline | Unlabeled alloisoleucine: 0.16 min; D10-leucine: 0.37 min; Isoleucine: 0.25 min; Leucine: 0.40 min |
| Quantified Difference | Δ = -0.02 min vs. unlabeled alloisoleucine; Δ = -0.23 min vs. D10-leucine |
| Conditions | Reversed-phase LC, exact column and gradient conditions not specified in figure; MRM transitions acquired on triple quadrupole MS |
Why This Matters
The distinct retention time of D10-alloisoleucine enables unambiguous internal standard selection without isobaric interference from co-eluting leucine isotopologues, a critical requirement for high-throughput clinical MS assays.
- [1] Nature Reviews Methods Primers. Figure 5: Analysis of leucine isomers. LC-MS/MS data showing retention times for D10-alloisoleucine (0.14 min), alloisoleucine (0.16 min), isoleucine (0.25 min), D10-leucine (0.37 min), and leucine (0.40 min). View Source
